molecular formula C12H21NO2S B2722814 2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide CAS No. 2034486-23-0

2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Cat. No.: B2722814
CAS No.: 2034486-23-0
M. Wt: 243.37
InChI Key: ROIKGLWIURUUDM-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is an organic compound with the molecular formula C({12})H({21})NO(_{2})S This compound features a cyclopropyl group, a methoxytetrahydrothiopyran ring, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Methoxytetrahydrothiopyran Ring: This can be achieved through the reaction of tetrahydrothiopyran with methanol under acidic conditions to introduce the methoxy group.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or similar reagents.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl and thiopyran groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism by which 2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can introduce strain into molecular structures, potentially affecting binding interactions. The thiopyran ring can interact with sulfur-containing enzymes or proteins, while the acetamide group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-N-((4-methoxytetrahydro-2H-pyran-4-yl)methyl)acetamide: Similar structure but with an oxygen atom instead of sulfur.

    2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

The presence of the thiopyran ring in 2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide distinguishes it from similar compounds with oxygen-containing rings. This sulfur atom can significantly alter the compound’s chemical reactivity and biological interactions, making it unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclopropyl-N-[(4-methoxythian-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c1-15-12(4-6-16-7-5-12)9-13-11(14)8-10-2-3-10/h10H,2-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIKGLWIURUUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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